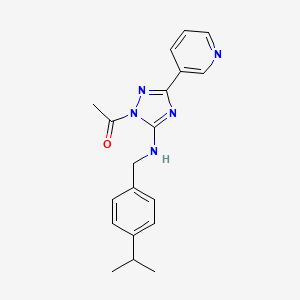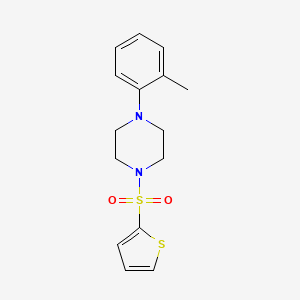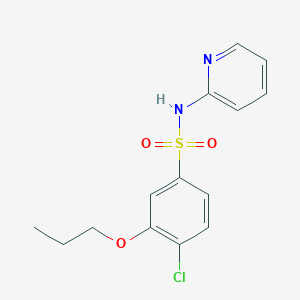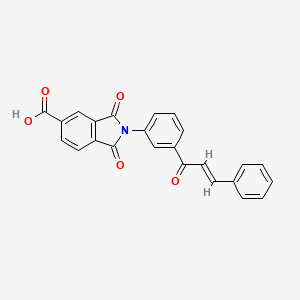![molecular formula C17H15F3N2O B5292214 N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PCP-U, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PCP-U is a cyclopropyl derivative of urea and has a trifluoromethylphenyl group attached to it. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of PCP-U is not fully understood. However, studies have shown that PCP-U can inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. PCP-U has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PCP-U has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that PCP-U can inhibit the activity of certain enzymes, such as casein kinase 2 and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. PCP-U has also been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PCP-U in lab experiments is its potential as a pharmacological tool for the development of new cancer treatments. However, there are also limitations to using PCP-U in lab experiments. For example, the mechanism of action of PCP-U is not fully understood, which makes it difficult to predict its effects on different types of cancer cells. Additionally, the toxicity of PCP-U in vivo has not been fully evaluated, which limits its potential use in clinical trials.
Direcciones Futuras
There are several future directions for the study of PCP-U. One direction is to further investigate the mechanism of action of PCP-U in cancer cells. This will help to better understand how PCP-U works and how it can be used to develop new cancer treatments. Another direction is to evaluate the toxicity of PCP-U in vivo, which will help to determine its potential as a clinical candidate. Additionally, PCP-U could be studied for its potential use in the treatment of other diseases, such as neurological disorders.
Métodos De Síntesis
PCP-U can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. Another method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isothiocyanate, followed by the conversion of the resulting thiourea to the corresponding urea using a mild oxidizing agent.
Aplicaciones Científicas De Investigación
PCP-U has been studied for its potential use in various fields of scientific research. One of the most promising applications of PCP-U is in the field of cancer research. Studies have shown that PCP-U can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-4-8-14(11-13)21-15(23)22-16(9-10-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELFZFKKICCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)


![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)